![molecular formula C26H33NO2 B8023661 17-(Pyridin-3-yl)androsta-5,16-dien-3-yl acetate](/img/structure/B8023661.png)
17-(Pyridin-3-yl)androsta-5,16-dien-3-yl acetate
Vue d'ensemble
Description
An androstene derivative that inhibits STEROID 17-ALPHA-HYDROXYLASE and is used as an ANTINEOPLASTIC AGENT in the treatment of metastatic castration-resistant PROSTATE CANCER.
Applications De Recherche Scientifique
Inhibition of Cytochrome P45017alpha : Abiraterone, a derivative of 17-(Pyridin-3-yl)androsta-5,16-dien-3-yl acetate, is a potent inhibitor of human cytochrome P45017alpha, an enzyme involved in steroid biosynthesis. This inhibition is linked to its 16,17-double bond, crucial for irreversible binding to the enzyme (Jarman, Barrie, & Llera, 1998).
Prostate Cancer Treatment : Certain modifications of galeterone, another derivative, have shown significant antiproliferative and androgen receptor degrading activities. These modifications highlight the importance of the benzimidazole moiety at C-17 and hydrophilic groups at C-3 (Purushottamachar et al., 2013).
Androstene Derivatives as Prostate Cancer Treatment : Synthesized 17-(2'-oxazolyl)- and 17-(2'-thiazolyl)-androsta-5,16-diene derivatives have shown to be potent inhibitors of 17 alpha-hydroxylase-C(17,20)-lyase, an enzyme relevant for prostate cancer treatment (Zhu et al., 2003).
Inhibitors of 17α-Hydroxylase/17, 20-Lyase : Certain 17-azolyl-Δ16 steroids synthesized from 3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene have been identified as potent inhibitors of rat testicular 17α-lyase, a crucial enzyme in steroid biosynthesis (Njar, Klus, & Brodie, 1996).
CYP17 Inhibitors/Antiandrogens for Prostate Cancer : Novel steroidal C-17 benzoazoles and pyrazines, derivatives of 17-(Pyridin-3-yl)androsta-5,16-dien-3-yl acetate, were synthesized and shown to be potent inhibitors of human CYP17 enzyme and antagonists of both wild type and mutant androgen receptors. These compounds exhibited promising antitumor activity in prostate cancer models (Handratta et al., 2005).
Identification and Characterization in Abiraterone Acetate Bulk Drug : During the synthesis of abiraterone acetate, impurities related to 17-(Pyridin-3-yl)androsta-5,16-dien-3-yl acetate were identified and characterized, highlighting the importance of purity in pharmaceutical synthesis (Hu et al., 2018).
Propriétés
IUPAC Name |
(10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIQSJCZCSLXRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861414 | |
Record name | 17-(Pyridin-3-yl)androsta-5,16-dien-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-(Pyridin-3-yl)androsta-5,16-dien-3-yl acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.